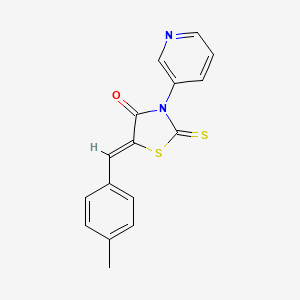
(2E)-3-(2,6-dichlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2,6-DICHLOROPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE is an organic compound that features a dichlorophenyl group and a benzodiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,6-DICHLOROPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE typically involves the following steps:
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Dichlorophenyl Group: This step involves the coupling of the benzodiazole with a dichlorophenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Propenenitrile Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole moiety.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The dichlorophenyl group can undergo various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzodiazole moiety.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives of the dichlorophenyl group.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (2E)-3-(2,6-DICHLOROPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
(2E)-3-(2,6-DICHLOROPHENYL)-2-(1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE: Lacks the methyl group on the benzodiazole moiety.
(2E)-3-(2,6-DICHLOROPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE: Similar structure but with different substituents on the phenyl or benzodiazole rings.
Uniqueness
The presence of both the dichlorophenyl and benzodiazole moieties in (2E)-3-(2,6-DICHLOROPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE makes it unique, offering a combination of electronic and steric properties that can be fine-tuned for specific applications.
特性
分子式 |
C17H11Cl2N3 |
|---|---|
分子量 |
328.2 g/mol |
IUPAC名 |
(E)-3-(2,6-dichlorophenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C17H11Cl2N3/c1-22-16-8-3-2-7-15(16)21-17(22)11(10-20)9-12-13(18)5-4-6-14(12)19/h2-9H,1H3/b11-9+ |
InChIキー |
ISZRHIJCWWVYGQ-PKNBQFBNSA-N |
異性体SMILES |
CN1C2=CC=CC=C2N=C1/C(=C/C3=C(C=CC=C3Cl)Cl)/C#N |
正規SMILES |
CN1C2=CC=CC=C2N=C1C(=CC3=C(C=CC=C3Cl)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-4-[(2,4-dimethoxyphenyl)amino]-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11652522.png)


![N-benzyl-4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide](/img/structure/B11652544.png)
![4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B11652545.png)
![4-chloro-N-{2-[(2,4-dinitrophenyl)amino]ethyl}-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B11652552.png)
![phenyl 2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11652554.png)
![(6Z)-6-{3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652558.png)
![5-bromo-2-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11652574.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-3H-1-benzazepin-2-amine](/img/structure/B11652586.png)
![2,2,4,6,8-Pentamethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B11652596.png)
![Diethyl 1-(4-ethoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11652597.png)
